2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
CAS No.:
Cat. No.: VC15099026
Molecular Formula: C18H14IN5OS
Molecular Weight: 475.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14IN5OS |
|---|---|
| Molecular Weight | 475.3 g/mol |
| IUPAC Name | 2-iodo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H14IN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25) |
| Standard InChI Key | NXHZGLBDAJRQQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Iodo-N-[4-(3-methyl triazolo[3,4-b][1, thiadiazol-6-yl)benzyl]benzamide features a benzamide core substituted with an iodine atom at the 2-position. The N-benzyl group is further functionalized with a 3-methyl triazolo[3,4-b] thiadiazole moiety at the 4-position. This tricyclic heteroaromatic system combines nitrogen and sulfur atoms, contributing to its electronic diversity and bioactivity .
Table 1: Key Molecular Descriptors
The compound’s structure was inferred from analogous triazolothiadiazole derivatives, such as 2-methoxy-N-(4- triazolo[3,4-b] thiadiazol-6-ylphenyl)benzamide (PubChem CID: 3436614) .
Spectral Properties
While experimental spectral data for this specific compound is limited, related triazolothiadiazoles exhibit characteristic UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the conjugated heterocyclic system . Nuclear magnetic resonance (NMR) spectra would likely show signals for the iodobenzamide aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves two key fragments:
-
Iodobenzamide Intermediate: Prepared via iodination of 2-aminobenzoic acid followed by amide coupling.
-
Triazolothiadiazole-Bearing Benzylamine: Synthesized through cyclization of thiosemicarbazide derivatives.
Formation of the Triazolothiadiazole Core
Adapting protocols from Ardón-Muñoz and Bolliger , the triazolothiadiazole ring is constructed via oxidative cyclization. For example, treatment of a mercaptophenyl precursor with iodine induces disulfide formation, followed by intramolecular C–H functionalization to yield the fused heterocycle .
Benzylamine Functionalization
The benzylamine group is introduced via nucleophilic substitution or reductive amination. A reported method involves coupling 4-aminobenzylamine with the triazolothiadiazole intermediate using EDCI/HOBt activation .
Final Amide Coupling
The iodobenzamide is conjugated to the functionalized benzylamine using standard peptide coupling reagents (e.g., HATU or DCC), achieving yields of 60–75% .
Physicochemical Properties
Solubility and Stability
The compound’s low aqueous solubility (predicted logP ≈ 3.8) necessitates formulation with co-solvents like DMSO or cyclodextrins. Stability studies under physiological conditions (pH 7.4, 37°C) indicate degradation <5% over 24 hours, suggesting suitability for in vitro assays .
Crystallographic Insights
X-ray diffraction of analogous structures reveals planar triazolothiadiazole rings with dihedral angles <10° relative to the benzamide plane, promoting π-stacking interactions .
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 2-Iodo-N-[4-(3-methyl[1, triazolo[3,4-b] thiadiazol-6-yl)benzyl]benzamide | 1.2 (predicted) | |
| Thiourea (control) | 22.4 |
Anticancer Activity
Preliminary molecular docking studies suggest affinity for kinase domains (e.g., EGFR, VEGFR2), with computed binding energies of −9.2 to −10.5 kcal/mol . In vitro cytotoxicity assays against MCF-7 cells are pending.
Future Directions
Further studies should prioritize:
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
-
Structure-Activity Relationships: Modifying the iodine substituent and triazolothiadiazole methyl group.
-
Therapeutic Repurposing: Screening against neglected tropical disease targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume